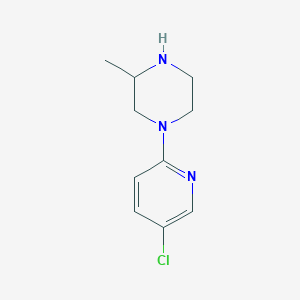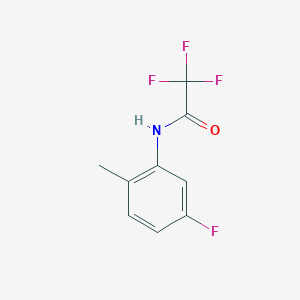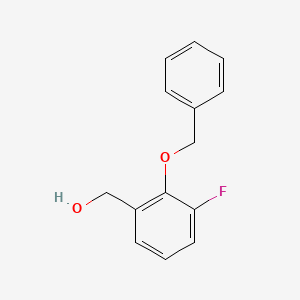
2-Methyl-4-(trifluoromethylthio)nitrobenzene; 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(trifluoromethylthio)nitrobenzene is a chemical compound with the molecular formula C7H4F3NO2S . It is a derivative of nitrobenzene, where a methyl group and a trifluoromethylthio group are attached to the benzene ring.
Molecular Structure Analysis
The molecular structure of 2-Methyl-4-(trifluoromethylthio)nitrobenzene consists of a benzene ring with a nitro group (-NO2), a methyl group (-CH3), and a trifluoromethylthio group (-SCF3) attached to it . The exact positions of these groups on the benzene ring would depend on the specific synthesis process.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-4-(trifluoromethylthio)nitrobenzene would depend on its molecular structure. Nitro compounds are known to have high dipole moments and lower volatility compared to similar weight ketones . More specific properties would require experimental data or database information.Scientific Research Applications
Environmental Remediation and Pollution Control
Studies on nitroaromatic compounds, including nitrobenzene derivatives, have demonstrated their significance in environmental remediation. For example, the electrocatalytic reduction of nitroaromatic compounds (NACs) using activated graphite sheets highlights advancements in treating water pollution by transforming toxic nitro compounds into less harmful substances. This research provides insight into potential applications of similar compounds in environmental cleanup efforts (Karikalan et al., 2017).
Advanced Materials and Chemical Sensors
The synthesis and application of nitrobenzene derivatives in the development of materials with specific chemical sensing capabilities have been explored. For instance, gadolinium(III) ion-selective electrodes using nitrobenzene as a solvent mediator showcase the role of nitroaromatic compounds in creating sensitive and selective chemical sensors. Such studies suggest that derivatives of 2-Methyl-4-(trifluoromethylthio)nitrobenzene might be employed in designing novel sensors with tailored properties for detecting various ions or molecules (Zamani & Behmadi, 2012).
Organic Synthesis and Catalysis
Research into the chemical reactivity and catalytic applications of nitroaromatic compounds sheds light on their utility in organic synthesis. The exploration of carbonylation reactions catalyzed by palladium complexes, with nitrobenzene compounds acting as reactants, underscores the potential of 2-Methyl-4-(trifluoromethylthio)nitrobenzene in facilitating the synthesis of complex organic molecules. Such compounds could act as intermediates or catalysts in synthesizing pharmaceuticals, polymers, and other valuable chemicals (Gasperini et al., 2003).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit various biological activities . For instance, indole derivatives, which share a similar aromatic structure, have been found to bind with high affinity to multiple receptors . Trifluoromethyl-containing compounds have also been reported to exhibit antitumor activity .
Mode of Action
It’s known that trifluoromethyl groups can participate in radical trifluoromethylation via photoredox catalysis . This process involves the generation of a trifluoromethyl radical, which can then interact with other molecules in the system .
Biochemical Pathways
While the specific biochemical pathways affected by (3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane are not well-studied, related compounds have been found to impact various pathways. For instance, a study on the degradation of 3-Methyl-4-nitrophenol, a structurally similar compound, by Burkholderia sp. strain SJ98 revealed that enzymes involved in para-nitrophenol (PNP) and 2-chloro-4-nitrophenol (2C4NP) catabolism were also responsible for 3-Methyl-4-nitrophenol degradation .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially enhance the compound’s lipophilicity, which may influence its absorption and distribution .
Result of Action
Related trifluoromethyl-containing compounds have been found to exhibit antitumor activity .
Action Environment
The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other reactive species .
properties
IUPAC Name |
2-methyl-1-nitro-4-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2S/c1-5-4-6(15-8(9,10)11)2-3-7(5)12(13)14/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCOZNJOCZKXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-4-nitrophenyl)(trifluoromethyl)sulfane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(2-Nitrophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B6332083.png)
![tert-Butyl N-[(3R,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6332086.png)
![Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate](/img/structure/B6332088.png)


![tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6332109.png)
![4-[4'-(Trifluoromethylthio)benzenesulfonyl]phenylamine; 98%](/img/structure/B6332123.png)

![1-[(4-Nitro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332140.png)